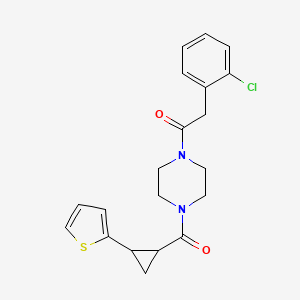

![molecular formula C20H18IN3S B2719182 N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-52-4](/img/structure/B2719182.png)

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs has been reported .Scientific Research Applications

Synthesis and Characterization

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is involved in the synthesis of novel compounds through various chemical reactions. For instance, iodine-mediated synthesis processes have led to the creation of novel pyrazole derivatives with potential applications in pharmaceuticals and materials science. These processes utilize reactions between arylhydrazines, aryl isothiocyanates, and malononitrile in the presence of iodine, showcasing iodine's versatility as a desulfurizing agent promoting cyclization reactions (Mahdavi et al., 2016).

Antibacterial Activity

The chemical framework of this compound derivatives has been explored for antibacterial properties. Research has shown that specific derivatives exhibit promising antibacterial activities, highlighting their potential in developing new antimicrobial agents. Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, synthesized through cyclization reactions, demonstrated significant antibacterial effectiveness, indicating the chemical's role in advancing antimicrobial therapies (Pitucha et al., 2010).

Antidepressant Activity

Investigations into the antidepressant properties of compounds synthesized from this compound have shown promising results. A series of derivatives underwent preclinical evaluations for antidepressant activity, with some demonstrating significant reductions in immobility time in standard behavioral tests. This research suggests the potential of these compounds as therapeutic options for depression, contributing to the development of novel antidepressants (Mathew et al., 2014).

Anticancer Potential

The anticancer potential of derivatives synthesized from this compound is an area of active research. Studies have synthesized and evaluated various derivatives for their effectiveness against cancer cell lines, including breast cancer. These investigations are crucial for identifying new therapeutic agents and expanding the arsenal of drugs available for cancer treatment, demonstrating the chemical's contribution to oncological research (Gomha et al., 2017).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

In silico studies on similar compounds suggest that they may have favorable adme properties .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

N-(4-iodophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18IN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTKOIOKZOFHLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)